molecular formula C15H10ClFN4O2S B285506 N-(5-chloro-2-pyridinyl)-2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

N-(5-chloro-2-pyridinyl)-2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Cat. No. B285506
M. Wt: 364.8 g/mol
InChI Key: IBCXNSXZFHJNCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-pyridinyl)-2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a chemical compound with potential applications in scientific research. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. In

Mechanism of Action

The mechanism of action of N-(5-chloro-2-pyridinyl)-2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide involves the inhibition of specific enzymes involved in cancer cell growth and bacterial cell wall synthesis. This compound inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. Additionally, this compound inhibits the activity of penicillin-binding protein, an enzyme involved in bacterial cell wall synthesis.
Biochemical and Physiological Effects
N-(5-chloro-2-pyridinyl)-2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells and inhibit the growth of bacterial strains. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

The advantages of using N-(5-chloro-2-pyridinyl)-2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide in lab experiments include its potential as an anticancer and antibacterial agent. Additionally, this compound has anti-inflammatory and antioxidant properties, which can be useful in studying various disease conditions. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the study of N-(5-chloro-2-pyridinyl)-2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide. These include further studies on its potential as an anticancer and antibacterial agent, studies on its safety and efficacy, and studies on its potential use in the treatment of various disease conditions. Additionally, further studies can be conducted to explore the mechanism of action of this compound and to identify potential targets for its use in disease treatment.

Synthesis Methods

The synthesis of N-(5-chloro-2-pyridinyl)-2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide involves a series of steps. The first step involves the reaction of 5-chloro-2-pyridinylamine with ethyl chloroacetate to form 5-chloro-2-pyridinyl ethylacetate. This intermediate is then reacted with thiosemicarbazide to form 5-chloro-2-pyridinyl thiosemicarbazide. The final step involves the reaction of 5-chloro-2-pyridinyl thiosemicarbazide with 5-(3-fluorophenyl)-1,3,4-oxadiazol-2-thiol to form N-(5-chloro-2-pyridinyl)-2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide.

Scientific Research Applications

N-(5-chloro-2-pyridinyl)-2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has potential applications in scientific research. This compound has been studied for its potential use as an anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. Additionally, this compound has been studied for its potential use as an antibacterial agent. Studies have shown that this compound can inhibit the growth of certain bacterial strains.

properties

Molecular Formula

C15H10ClFN4O2S

Molecular Weight

364.8 g/mol

IUPAC Name

N-(5-chloropyridin-2-yl)-2-[[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C15H10ClFN4O2S/c16-10-4-5-12(18-7-10)19-13(22)8-24-15-21-20-14(23-15)9-2-1-3-11(17)6-9/h1-7H,8H2,(H,18,19,22)

InChI Key

IBCXNSXZFHJNCZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)C2=NN=C(O2)SCC(=O)NC3=NC=C(C=C3)Cl

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN=C(O2)SCC(=O)NC3=NC=C(C=C3)Cl

Origin of Product

United States

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